1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine
Description
Crystallographic Analysis and Molecular Geometry
Crystallographic analysis of halogenated piperazine derivatives reveals characteristic structural features that are likely present in 1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine. Based on comparative studies of similar compounds, the piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The chair conformation minimizes steric interactions between substituents while maximizing the stability of the nitrogen lone pairs. In related piperazine derivatives, crystallographic data demonstrates that the piperazine ring maintains consistent geometric parameters with maximum deviations from planarity typically ranging from 0.238 to 0.258 Angstroms.
The molecular geometry of the benzyl substituent shows significant influence from the halogen substitution pattern. The presence of bromine at the 2-position and fluorine at the 4-position creates an asymmetric electronic environment that affects both the conformation of the benzyl group and its orientation relative to the piperazine ring. Crystallographic studies of related compounds indicate that halogenated benzyl groups typically exhibit torsion angles between the benzyl carbon and the piperazine nitrogen ranging from 45 to 47 degrees. This twisted conformation reduces steric interactions between the aromatic ring and the piperazine substituents while allowing for optimal orbital overlap.
The crystal packing behavior of halogenated piperazine derivatives demonstrates the importance of weak intermolecular interactions in determining solid-state structure. Compounds with similar substitution patterns exhibit crystal structures stabilized by Carbon-Hydrogen···Oxygen contacts and halogen bonding interactions. The bromine and fluorine atoms participate in these weak interactions, contributing to the overall crystal stability through halogen···halogen contacts and halogen···hydrogen bonding networks. These interactions typically occur at distances slightly longer than the sum of van der Waals radii, indicating their weak but structurally significant nature.
Comparative crystallographic data from related piperazine derivatives provides insight into expected geometric parameters for this compound. The following table summarizes key structural parameters observed in similar compounds:
Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance spectroscopy provides definitive structural identification for this compound through characteristic chemical shift patterns and coupling relationships. Proton Nuclear Magnetic Resonance analysis reveals distinct resonance patterns for the piperazine ring protons, which typically appear as complex multiplets in the 2.4-3.2 parts per million region. The ethyl substituent on the piperazine nitrogen produces a characteristic triplet-quartet pattern, with the methyl protons resonating around 1.1 parts per million as a triplet and the methylene protons appearing near 2.5 parts per million as a quartet due to coupling with the adjacent methyl group.
The benzyl protons exhibit distinctive chemical shifts influenced by the halogen substitution pattern. The methylene bridge connecting the benzyl group to the piperazine ring typically resonates around 3.6 parts per million as a singlet. The aromatic protons of the benzyl group show characteristic patterns dependent on the substitution positions of bromine and fluorine. The proton meta to the fluorine substituent typically appears as a doublet of doublets due to coupling with both the fluorine atom and adjacent aromatic protons, while protons ortho to the bromine show downfield shifts characteristic of the deshielding effect of the heavy halogen.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through distinct chemical shift patterns for the carbon framework. The piperazine carbon atoms typically resonate in the 48-55 parts per million range, with carbons adjacent to nitrogen atoms showing characteristic upfield shifts. The ethyl group carbons appear at expected aliphatic positions, with the methyl carbon around 12 parts per million and the methylene carbon near 53 parts per million. The aromatic carbons of the benzyl group exhibit chemical shifts ranging from 110-160 parts per million, with carbons bearing halogen substituents showing characteristic downfield shifts for carbon-bromine bonds and upfield shifts for carbon-fluorine bonds due to the different electronic effects of these halogens.
Fourier Transform Infrared Spectroscopy reveals characteristic vibrational frequencies that confirm the presence of key functional groups. The Carbon-Hydrogen stretching vibrations appear in the 2800-3100 wavenumber region, with aliphatic Carbon-Hydrogen stretches typically occurring around 2850-2950 wavenumbers and aromatic Carbon-Hydrogen stretches appearing near 3030-3100 wavenumbers. The Carbon-Nitrogen stretching vibrations of the piperazine ring typically appear around 1020-1050 wavenumbers, while Carbon-Carbon aromatic stretching vibrations occur in the 1400-1600 wavenumber region. The presence of halogen substituents may introduce additional characteristic frequencies, particularly Carbon-Fluorine stretches around 1000-1300 wavenumbers and Carbon-Bromine stretches in the 500-700 wavenumber region.
Mass Spectrometry analysis provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak for this compound would appear at mass-to-charge ratio 301, reflecting the molecular formula of Carbon-13 Hydrogen-18 Bromine Fluorine Nitrogen-2. Characteristic fragmentation patterns would include loss of the ethyl group (mass loss of 29), loss of the entire benzyl substituent, and formation of the protonated piperazine base fragment. The isotope pattern would show the characteristic bromine isotope distribution with peaks at mass-to-charge ratios 301 and 303 in approximately 1:1 ratio due to the natural abundance of bromine-79 and bromine-81 isotopes.
Conformational Dynamics in Solution Phase
The conformational dynamics of this compound in solution phase involve complex interactions between the flexible piperazine ring system and the substituted benzyl group. The piperazine ring exhibits rapid chair-chair interconversion on the Nuclear Magnetic Resonance timescale, resulting in averaged chemical shifts for ring protons at room temperature. This conformational flexibility is characteristic of six-membered saturated heterocycles and occurs with activation energies typically in the 8-12 kilocalories per mole range for unsubstituted piperazines.
The benzyl substituent undergoes rotation around the nitrogen-carbon bond connecting it to the piperazine ring, creating multiple conformational states with different energies. The presence of halogen substituents on the benzyl ring influences this rotational behavior through both steric and electronic effects. The bromine atom, being significantly larger than fluorine, creates greater steric hindrance that restricts certain rotational conformations. Simultaneously, the electron-withdrawing effects of both halogens modify the electronic density on the aromatic ring, affecting the strength of potential weak interactions with the piperazine ring system.
Solution-phase Nuclear Magnetic Resonance studies of related compounds indicate that benzyl rotation occurs rapidly on the Nuclear Magnetic Resonance timescale at room temperature, resulting in time-averaged chemical shifts. However, at lower temperatures, this rotation may become slow enough to observe separate signals for different rotational conformers. Variable-temperature Nuclear Magnetic Resonance experiments on similar piperazine derivatives have revealed coalescence temperatures in the range of 250-280 Kelvin, corresponding to rotational barriers of approximately 10-14 kilocalories per mole.
The ethyl substituent on the piperazine nitrogen also contributes to the conformational complexity of the molecule. The ethyl group can adopt different conformations relative to the piperazine ring, with preferences determined by steric interactions with other substituents and the ring itself. The most favorable conformations typically position the ethyl group in equatorial-like positions to minimize 1,3-diaxial interactions with the ring framework.
Solvent effects play a crucial role in determining the conformational preferences of this compound in solution. Polar solvents can stabilize certain conformations through specific solvation of the nitrogen lone pairs and halogen atoms, while nonpolar solvents may favor conformations that maximize intramolecular interactions. The presence of protic solvents introduces additional complexity through potential hydrogen bonding interactions with the nitrogen atoms, which can significantly influence conformational equilibria and dynamic behavior.
Properties
IUPAC Name |
1-[(2-bromo-4-fluorophenyl)methyl]-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrFN2/c1-2-16-5-7-17(8-6-16)10-11-3-4-12(15)9-13(11)14/h3-4,9H,2,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHHQCKSPFLIQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Bromo-4-fluorobenzyl)-4-ethylpiperazine is a compound of interest due to its potential biological activities. This article explores its biochemical properties, molecular mechanisms, and related research findings.
The exact mechanisms of action for this compound remain largely unexplored. However, it is hypothesized that its biological activity could stem from its ability to bind to specific receptors or enzymes, thereby modulating their activity. This is consistent with findings from other piperazine derivatives that demonstrate enzyme inhibition through binding at active sites .
Comparative Analysis with Related Compounds
To better understand the potential biological activity of this compound, it is useful to compare it with similar piperazine derivatives. The following table summarizes some related compounds and their properties:
| Compound Name | Description |
|---|---|
| 1-(2-Bromo-3-fluorophenyl)-4-methylpiperazine | Contains a methyl group; potential differences in biological properties due to structural changes. |
| 1-(3-Bromophenyl)-4-ethylpiperazine | Lacks fluorine; may exhibit distinct reactivity patterns compared to the target compound. |
| 1-(2-Chloro-5-fluorophenyl)-4-methylpiperazine | Substituted with chlorine; offers insight into halogen effects on activity. |
This comparative analysis indicates that the presence of halogens (bromine and fluorine) in the structure may enhance reactivity and potentially increase biological activity compared to other related compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on similar compounds has provided insights into their pharmacological potential. For example, studies indicate that certain piperazine derivatives exhibit promising inhibitory effects on various enzymes at low micromolar concentrations . This highlights the need for further investigation into the biological effects of this compound.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Piperazine Ring
4-Ethyl vs. 4-Methylpiperazine Derivatives
- Antiviral Activity : In studies on respiratory syncytial virus (RSV) inhibitors, 4-ethylpiperazine derivatives (e.g., compound 10b,c ) exhibited micromolar IC50 values (5.1–21 µM), comparable to 4-methylpiperazine analogs. The ethyl group marginally improved selectivity indices (SI: 20–21) over methyl derivatives, likely due to enhanced hydrophobic interactions .
- Hemotoxicity : A 4-ethylpiperazine-substituted compound (5b ) demonstrated higher hemotoxicity compared to morpholine or piperidine analogs, suggesting that the ethyl group may increase membrane disruption in erythrocytes .
4-Methylcyclohexyl vs. 4-Ethyl Substituents
Benzyl Group Modifications
Halogen Position and Electronic Effects
- 2-Bromo-4-fluorobenzyl vs. 4-Bromobenzyl : Compounds with 4-bromobenzyl groups (e.g., ) lack fluorine substitution, reducing electron-withdrawing effects. This difference may alter binding to targets like PARP-1, where bromo-fluorinated benzyl groups enhance DNA damage response inhibition .
Sulfonyl and Carbonyl Modifications
- Sulfonyl-substituted analogs (e.g., ) showed higher molecular weights (>330 g/mol) and altered logP values, which may reduce oral bioavailability compared to the target compound .
Antiviral Activity
- The 4-ethylpiperazine moiety in RSV inhibitors () demonstrated time-dependent inhibition of viral fusion, with docking studies suggesting interactions within the F protein hydrophobic cavity. This mechanism is distinct from morpholine derivatives, which showed similar logP but lower SI values .
PARP Inhibition
- A fluorobenzyl-piperazine derivative () achieved nanomolar inhibition of PARP-1/2 (IC50 <10 nM), highlighting the importance of halogenated benzyl groups in DNA repair targeting. The ethyl substituent in the target compound may offer similar advantages in solubility and target engagement .
Skin Permeation
- A diphenylmethyl-4-ethylpiperazine analog () was flagged for high skin permeation variability, attributed to its logP (~3.5). The target compound’s bromo-fluorobenzyl group may reduce permeation due to increased polarity .
Toxicity
Preparation Methods
Nucleophilic Substitution Reaction
The primary method for synthesizing this compound is a nucleophilic substitution (SN2) reaction where 4-ethylpiperazine attacks the benzylic carbon of 2-bromo-4-fluorobenzyl chloride.
-
- Solvent: Aprotic organic solvents such as dichloromethane (DCM) or toluene are commonly used.
- Base: A base such as potassium carbonate (K2CO3) or triethylamine (Et3N) is added to neutralize the hydrogen chloride generated.
- Temperature: The reaction is typically conducted at room temperature or under reflux depending on scale and reactivity.
- Time: Reaction times vary from several hours to overnight to ensure completion.
$$
\text{2-Bromo-4-fluorobenzyl chloride} + \text{4-ethylpiperazine} \xrightarrow[\text{Base}]{\text{DCM or toluene, reflux}} \text{this compound}
$$
Industrial Scale Synthesis
On an industrial scale, the synthesis is optimized for yield, purity, and reproducibility:
- Continuous flow reactors are employed to maintain precise control over reaction parameters such as temperature, mixing, and residence time.
- Optimization of stoichiometry to minimize unreacted starting materials and side products.
- Use of high-purity solvents and reagents to reduce impurities.
- Purification techniques such as recrystallization or chromatographic methods (e.g., column chromatography) to isolate the target compound with high purity.
Reaction Parameters and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Dichloromethane, Toluene | Aprotic solvents favor SN2 substitution |
| Base | Potassium carbonate, Triethylamine | Neutralizes HCl formed, drives reaction forward |
| Temperature | Room temperature to reflux | Reflux improves reaction rate but may increase by-products |
| Reaction time | 4–24 hours | Longer times ensure completion, monitored by TLC or HPLC |
| Molar ratio (amine:benzyl chloride) | 1.0–1.5 : 1.0 | Slight excess of amine often used to drive reaction |
Chemical Reaction Analysis
The reaction proceeds via nucleophilic attack of the secondary amine nitrogen on the benzylic carbon bearing the chloride leaving group. The presence of electron-withdrawing bromine and fluorine substituents on the aromatic ring influences the reactivity by stabilizing the benzyl carbocation intermediate, facilitating substitution.
- Side reactions may include:
- Over-alkylation of the piperazine nitrogen.
- Hydrolysis of benzyl chloride under aqueous conditions.
- Formation of elimination products under harsh conditions.
Alternative Synthetic Routes
While the direct nucleophilic substitution is the most straightforward, alternative methods include:
- Palladium-catalyzed coupling reactions (Buchwald-Hartwig amination) where 2-bromo-4-fluorobenzyl derivatives are coupled with 4-ethylpiperazine under Pd catalysis, though this is more common for aryl halides rather than benzyl halides.
- Stepwise protection and deprotection of piperazine nitrogen atoms to control regioselectivity in substitution reactions.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 2-Bromo-4-fluorobenzyl chloride, 4-ethylpiperazine, K2CO3 | DCM or toluene, reflux or rt, 4–24 h | 70–85 | Simple, scalable, widely used |
| Pd-catalyzed Buchwald-Hartwig | 2-Bromo-4-fluorobenzyl derivatives, Pd catalyst, base | Dioxane, elevated temp, inert atmosphere | 50–65 | More complex, useful for aryl halides |
| Continuous flow synthesis | Same as nucleophilic substitution | Controlled flow, optimized temp and time | >85 | Industrial scale, high purity |
Research Findings and Practical Considerations
- The nucleophilic substitution method is favored due to its simplicity and high efficiency.
- Reaction monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures the completion of the reaction.
- The choice of base and solvent critically affects the reaction rate and yield.
- Industrial production benefits from continuous flow synthesis, which provides better heat and mass transfer, leading to consistent product quality.
- Purification is essential to remove unreacted starting materials and side products, often achieved by recrystallization or chromatographic methods.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, RT, 6–7 h | 50–70 | |
| Purification | Silica gel (EtOAc:hexane = 1:8) | – |
Advanced: How do steric and electronic effects of bromo/fluoro substituents impact synthesis and reactivity?
Methodological Answer:
- Steric Effects : The 2-bromo substituent on the benzyl ring introduces steric hindrance, potentially slowing alkylation. Bulky bases (e.g., DIPEA) or elevated temperatures (40–60°C) may mitigate this .
- Electronic Effects : The electron-withdrawing fluoro group at C4 meta-directs electrophilic substitution, influencing regioselectivity in subsequent functionalization (e.g., Suzuki coupling). The bromo group’s leaving-group ability facilitates cross-coupling reactions .
- Mitigation Strategies : Use microwave-assisted synthesis to accelerate reactions or employ Pd-catalyzed coupling for functionalizing the aryl ring post-synthesis .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns. For example, the benzyl CH₂ group typically resonates at δ 3.4–3.8 ppm, while piperazine protons appear at δ 2.4–2.6 ppm .
- Mass Spectrometry (MS) : ESI-MS or HRMS validates molecular weight (expected [M+H]⁺ ≈ 317.06 Da).
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Advanced: How can researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
- Orthogonal Assays : Use both in vitro (e.g., kinase inhibition) and in silico (molecular docking) models to cross-validate targets. For example, conflicting cytotoxicity data may arise from cell line-specific permeability; employ PAMPA assays to quantify membrane permeability .
- Dose-Response Analysis : EC₅₀/IC₅₀ values should be compared across studies using standardized protocols (e.g., MTT vs. ATP-based viability assays) .
- Structural Analogues : Benchmark against derivatives (e.g., 4-fluoro vs. 4-chloro variants) to isolate substituent-specific effects .
Advanced: What molecular docking strategies predict the compound’s mechanism of action?
Methodological Answer:
- Target Selection : Prioritize kinases or GPCRs (e.g., dopamine receptors) based on structural similarity to known piperazine-based inhibitors .
- Docking Workflow :
- Protein Preparation : Retrieve crystal structures (e.g., EGFR kinase, PDB: 1M17) and optimize protonation states.
- Ligand Preparation : Generate 3D conformers of the compound using tools like OpenBabel.
- Grid Generation : Focus on ATP-binding pockets or allosteric sites.
- Scoring : Use AutoDock Vina or Glide to rank binding poses.
- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays .
Basic: What biological targets are most studied for this compound?
Methodological Answer:
- Anticancer Targets : Inhibition of tyrosine kinases (e.g., EGFR) via π-π stacking interactions with the fluorobenzyl group .
- Neurological Targets : Modulation of serotonin/dopamine receptors due to the piperazine core’s affinity for GPCRs .
- Antimicrobial Targets : Limited studies suggest activity against S. aureus (MIC ≈ 32 µg/mL), likely via membrane disruption .
Advanced: How can by-product interference during synthesis be minimized?
Methodological Answer:
- Scavenger Resins : Add polymer-bound quench agents (e.g., trisamine resin) to trap excess alkylating agents .
- Stoichiometric Control : Use 1.1–1.3 equiv. of benzyl bromide to reduce di-alkylated by-products.
- In-Line Analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .
Advanced: What crystallographic insights inform structural optimization?
Methodological Answer:
- Crystal Packing Analysis : Studies on analogues (e.g., 4-[bis(4-fluorophenyl)methyl]piperazine salts) reveal chair conformations of the piperazine ring and intermolecular hydrogen bonding (N–H⋯O) critical for stability .
- Torsional Angles : Adjusting substituents on the benzyl group (e.g., para-fluoro vs. meta-bromo) alters dihedral angles (69–78°), impacting target binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
